molecular formula C11H12O3 B13509922 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B13509922
M. Wt: 192.21 g/mol
InChI Key: PESATWODUIGPHY-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.2 g/mol . This compound is characterized by its hydroxy group at the 4th position and a carboxylic acid group at the 1st position on a tetrahydronaphthalene ring system. It is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of methyl naphthalene to form formaldehyde, followed by a reduction reaction to yield the desired compound . Another method includes the use of 1-naphthoic acid as a starting material, which undergoes hydrogenation and subsequent hydroxylation to produce the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation and reduction reactions under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to its specific functional groups and their positions on the naphthalene ring. This configuration allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6,12H,1-4H2,(H,13,14)

InChI Key

PESATWODUIGPHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)C(=O)O)O

Origin of Product

United States

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